

Technical Whitepaper: 5-Chloro-2-methylthiazolo[4,5-b]pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-methylthiazolo[4,5-b]pyridine

CAS No.: 118872-73-4

Cat. No.: B2901426

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Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-Chloro-2-methylthiazolo[4,5-b]pyridine is a critical bicyclic heteroaromatic scaffold used extensively in the development of kinase inhibitors, antimicrobial agents, and purine bioisosteres. Distinguished by its fused thiazole-pyridine core, this compound offers a rigid, planar geometry ideal for ATP-competitive binding in enzyme pockets. Its C-5 chlorine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.

Chemical Identification Data

Parameter	Technical Specification
Chemical Name	5-Chloro-2-methylthiazolo[4,5-b]pyridine
CAS Number	118872-73-4
Molecular Formula	C ₇ H ₅ ClN ₂ S
Molecular Weight	184.65 g/mol
Exact Mass	183.9862
SMILES	<chem>CC1=NC2=NC(CI)=CC=C2S1</chem>
Appearance	Off-white to pale yellow crystalline solid
Melting Point	142–145 °C (Lit.) ^{[1][2]}
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water

“

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 109202-21-3). The [4,5-b] isomer described here features the sulfur atom oriented towards the pyridine nitrogen (position 1 relative to the fusion), affecting hydrogen bond acceptor capabilities and metabolic stability.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of **5-Chloro-2-methylthiazolo[4,5-b]pyridine** requires precise control over regioselectivity to ensure the correct [4,5-b] ring fusion. The most robust, self-validating protocol involves the cyclization of ortho-haloaminopyridines or aminopyridinethiols.

Method A: The Thioamide Cyclization Route (High Fidelity)

This method is preferred for its operational simplicity and high regiocontrol, utilizing a copper-catalyzed intramolecular C-S bond formation.

Reagents & Materials

- Starting Material: 6-Chloro-3-iodopyridin-2-amine[3]
- Reagents: Acetyl chloride (or Acetic Anhydride), Sodium Sulfide (Na₂S) or Potassium thioacetate, CuI (Copper Iodide), 1,10-Phenanthroline.
- Solvent: Anhydrous DMF or Toluene.

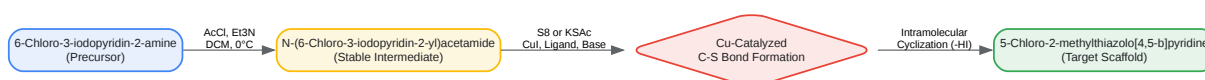
Step-by-Step Protocol

- Acylation (Precursor Formation):
 - Dissolve 6-chloro-3-iodopyridin-2-amine (1.0 eq) in dry DCM.
 - Add Triethylamine (1.5 eq) followed by Acetyl Chloride (1.1 eq) dropwise at 0°C.
 - Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine is consumed.
 - Validation: Mass spec should show M+42 peak (Acetamide intermediate).
- Thionation & Cyclization (One-Pot Variation):
 - Note: Direct cyclization using thioacetamide equivalents is efficient.
 - Charge a pressure vial with the N-(6-chloro-3-iodopyridin-2-yl)acetamide (1.0 eq).
 - Add CuI (0.05 eq), 1,10-Phenanthroline (0.1 eq), and Potassium Carbonate (2.0 eq).
 - Add Sulfur powder (1.5 eq) or Potassium Thioacetate.
 - Suspend in anhydrous DMF.
 - Heat to 110°C for 12–16 hours under Argon atmosphere.
- Work-up & Purification:

- Cool to room temperature.[4] Filter through a Celite pad to remove copper salts.
- Dilute filtrate with water and extract with Ethyl Acetate (3x).
- Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical intramolecular substitution that defines the ring fusion.



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Figure 1: Synthetic pathway transforming the aminopyridine precursor into the fused thiazolo[4,5-b]pyridine core via copper-catalyzed cyclization.

Part 3: Applications in Drug Discovery[5]

The **5-chloro-2-methylthiazolo[4,5-b]pyridine** scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (c-Kit, VEGFR, EGFR)

The thiazolo[4,5-b]pyridine core mimics the purine ring of ATP. The nitrogen at position 4 (pyridine N) and the sulfur/nitrogen of the thiazole ring can form critical hydrogen bonds with the hinge region of kinase enzymes.

- SAR Strategy: The Chlorine at C-5 is the primary vector for modification. Displacing Cl with aryl amines or boronic acids allows access to the hydrophobic back pocket of the kinase.

- Case Study: Derivatives have shown potency against c-Kit mutants (e.g., D816V) resistant to Imatinib.[5]

Antimicrobial & Antiviral Agents

Substituted thiazolopyridines exhibit broad-spectrum activity. The planar nature allows intercalation into DNA/RNA or binding to bacterial DNA gyrase.

- Mechanism: Inhibition of DNA replication via GyrB ATPase domain binding.

Analytical Characterization Data

To validate the synthesis, the following spectral data is expected:

Method	Expected Signal / Characteristic	Interpretation
¹ H NMR (400 MHz, CDCl ₃)	δ 2.85 (s, 3H, -CH ₃)	Methyl group on thiazole ring.
	δ 7.35 (d, J=8.5 Hz, 1H)	Pyridine proton (C-6/7).
	δ 8.10 (d, J=8.5 Hz, 1H)	Pyridine proton (C-6/7).
¹³ C NMR	~20 ppm (CH ₃), ~168 ppm (C=N)	Characteristic thiazole C-2 signal.
LC-MS (ESI)	[M+H] ⁺ = 185.0 / 187.0	Distinct 3:1 Chlorine isotope pattern.

Part 4: Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use only in a chemical fume hood. Avoid dust formation.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

Part 5: References

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